molecular formula C17H11F2N5OS B2687162 3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034347-19-6

3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2687162
CAS No.: 2034347-19-6
M. Wt: 371.37
InChI Key: OZTIWZNHBZEMKT-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic compound designed for biochemical research and pharmaceutical development. It belongs to a class of fused heterocyclic molecules that incorporate a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold noted for its diverse biological potential . The structure is further functionalized with a thiophene ring, a privileged motif in medicinal chemistry known to contribute to various pharmacological activities , and a 3,4-difluorobenzamide group, which can significantly influence a compound's physicochemical properties and binding affinity. While the specific biological profile of this compound requires further investigation, analogous triazolopyridazine derivatives have been reported as key structural components in compounds with anticonvulsant properties and have been identified as potential kinase inhibitors, targeting enzymes such as receptor protein-tyrosine kinases . The presence of the difluorobenzoyl moiety suggests potential application in enhancing metabolic stability and membrane permeability. This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in areas such as neuroscience and oncology. Researchers can utilize this compound for target identification, mechanism-of-action studies, and structure-activity relationship (SAR) analysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3,4-difluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5OS/c18-11-4-3-10(8-12(11)19)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTIWZNHBZEMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H13F2N5OSC_{22}H_{13}F_{2}N_{5}OS, with a molecular weight of 433.4 g/mol. The structure features a benzamide core substituted with a difluoromethyl group and a thiophene-containing triazole moiety.

PropertyValue
Molecular FormulaC22H13F2N5OS
Molecular Weight433.4 g/mol
CAS Number891128-45-3

Research indicates that compounds similar to this compound exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
  • Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, a series of benzamide derivatives were tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 µM) for certain derivatives . While specific data on the target compound is limited, its structural similarity suggests potential antimicrobial activity.

Anticancer Activity

Research on related compounds has highlighted their potential as anticancer agents. In vitro studies have shown that certain benzamide derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . The incorporation of the triazole moiety may enhance these effects through improved interaction with biological targets.

Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, derivatives structurally similar to the target compound were synthesized and tested against Mycobacterium tuberculosis. Five compounds displayed significant activity with IC90 values indicating strong efficacy . This suggests that this compound may also possess similar antitubercular properties.

Study 2: Cytotoxicity Assessment

Compounds with similar structures were evaluated for cytotoxicity against human embryonic kidney cells (HEK-293). The results indicated low toxicity levels at effective concentrations, supporting the safety profile for potential therapeutic applications .

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo-fused heterocycles, which are pharmacologically significant due to their diverse bioactivity. Below is a detailed comparison with structurally and functionally analogous compounds:

Structural Analogues with Triazolo-Heterocyclic Cores
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀ / Target)
3,4-Difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-2-yl), 3-(3,4-difluorobenzamidomethyl) 371.36 Not explicitly reported (structural inference suggests kinase/GPCR activity)
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Phenyl, methylthiophene, acetamide Not reported IC₅₀ = 42 ± 1 nM (CDK5/p25 kinase inhibition)
L838417 [1,2,4]Triazolo[4,3-b]pyridazine 7-tert-Butyl, 2,5-difluorophenyl, 6-(2-methyltriazolylmethoxy) 406.40 α2/α3-subtype-selective GABAA receptor modulator (anxiolytic activity)
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Ethyl, 2-methylbenzamide 363.44 Not explicitly reported (potential kinase/GPCR applications)

Key Observations :

  • Core Flexibility : The [1,2,4]triazolo[4,3-b]pyridazine scaffold (as in the target compound and L838417) is structurally distinct from [1,2,4]triazolo[3,4-b]thiadiazoles (e.g., ). The pyridazine ring in the former may enhance π-π stacking interactions in enzyme active sites compared to thiadiazole-containing analogues .
  • Substituent Impact: Fluorine Atoms: The 3,4-difluorobenzamide group in the target compound increases electronegativity and may improve binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) compared to non-fluorinated benzamides . Thiophene vs.
Functional Analogues with GPCR/Ion Channel Activity
  • L838417 : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but substitutes the thiophene and benzamide groups with a 2,5-difluorophenyl and triazolylmethoxy moiety. This compound exhibits α2/α3-subtype selectivity for GABAA receptors, suggesting that the target compound’s thiophene and benzamide groups could similarly influence receptor subtype specificity .
  • TPA023: A related triazolopyridazine derivative with a 2-ethyltriazolylmethoxy group.

Q & A

Basic: What synthetic strategies are employed to prepare 3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazolo-pyridazine core. For example, analogous compounds like N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide are synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization of the pyridazine ring (e.g., chlorination) . Key steps include:

  • Core Formation: Cyclization of hydrazine derivatives with diethyl oxalate or similar reagents under reflux in THF .
  • Substitution: Introduction of thiophene at the 6-position via Suzuki coupling or nucleophilic aromatic substitution .
  • Benzamide Attachment: Reaction of the methylamine intermediate with 3,4-difluorobenzoyl chloride using a base like triethylamine in dichloromethane .

Validation:
Intermediates are characterized via 1H/13C NMR (to confirm substitution patterns and linker formation) and IR spectroscopy (to verify amide C=O stretches ~1650–1700 cm⁻¹). Elemental analysis ensures stoichiometric purity (>95%) .

Advanced: How can researchers optimize reaction conditions to address low yields in the final amide coupling step?

Methodological Answer:
Low yields in amide coupling often stem from steric hindrance or poor nucleophilicity of the amine. Optimization strategies include:

  • Catalyst Use: Employ coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid, improving electrophilicity .
  • Solvent Selection: Replace dichloromethane with DMF or DMSO to enhance solubility of polar intermediates .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) while maintaining reactivity .
  • Purification: Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the product from unreacted starting materials .

Example: In analogous syntheses, switching from triethylamine to DMAP as a base increased yields by 20–30% .

Basic: What spectroscopic techniques are critical for structural elucidation, and what diagnostic signals confirm successful synthesis?

Methodological Answer:

  • 1H NMR:
    • Thiophene protons: Doublets near δ 7.2–7.5 ppm (J = 3–5 Hz) for the β-protons of thiophene .
    • Benzamide protons: Aromatic signals for 3,4-difluorophenyl at δ 7.3–7.8 ppm (split due to fluorine coupling) .
    • Methylene linker (–CH2–): Singlet at δ 4.6–5.0 ppm for the –N–CH2– group .
  • 19F NMR: Distinct signals for ortho and meta fluorines on the benzamide at δ −110 to −120 ppm .
  • HRMS: Exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₁₂F₂N₅OS: 420.0722) .

Advanced: How do molecular docking studies guide the design of bioactivity assays for this compound’s antifungal potential?

Methodological Answer:
Docking against targets like 14-α-demethylase (CYP51) (PDB: 3LD6) predicts binding modes and affinity. Steps include:

  • Ligand Preparation: Generate 3D conformers of the compound using software like OpenBabel, accounting for fluorine’s electronegativity .
  • Active Site Mapping: Identify hydrophobic pockets (e.g., near the heme cofactor) where the difluorobenzamide and thiophene groups may interact via π-π stacking .
  • Validation: Compare docking scores (e.g., AutoDock Vina scores ≤−8.0 kcal/mol) with known inhibitors like fluconazole. Follow up with microbroth dilution assays (CLSI M27 guidelines) against Candida spp. to correlate computational predictions with experimental MIC values .

Contradiction Resolution: If docking predicts high affinity but assays show weak activity, assess membrane permeability via Caco-2 cell assays or modify substituents (e.g., replace thiophene with bulkier groups) .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Solubility Assessment: Use shake-flask method to measure logP; if logP >3, poor aqueous solubility may limit bioavailability despite good docking scores. Introduce polar groups (e.g., –OH, –SO₂NH₂) to improve solubility .
  • Metabolic Stability: Conduct microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation. Fluorine atoms may enhance stability, but thiophene rings could be vulnerable to oxidation .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use chemical-resistant suits (e.g., Tyvek) for large-scale reactions .
  • Ventilation: Perform reactions in a fume hood with ≥0.5 m/s airflow to mitigate inhalation risks .
  • Spill Management: Absorb spills with vermiculite or sand, then neutralize with 10% sodium bicarbonate .
  • Waste Disposal: Collect halogenated waste in sealed containers for incineration .

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